molecular formula C19H24N4O2 B7732108 Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B7732108
M. Wt: 340.4 g/mol
InChI Key: ZMLXDDRXGCVXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under high temperature and strong acid catalyst conditions . This method is effective but requires careful control of reaction parameters to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.

    Substitution: Substitution reactions can occur at the amino or ethyl groups, often using halogenating agents or nucleophiles under controlled conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired products are formed efficiently.

Scientific Research Applications

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. These interactions are often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared to other pyrroloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, including antiparasitic effects and interactions with various cellular pathways. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N4O2
  • CAS Number : 499226-94-7

The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities due to the presence of nitrogen atoms in the ring structure, allowing for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors through:

  • Hydrogen Bonding : Facilitating interactions with target proteins.
  • Hydrophobic Interactions : Enhancing binding affinity to lipid membranes.
  • Non-covalent Interactions : Influencing conformational changes in target proteins.

These interactions can lead to alterations in cellular signaling pathways and metabolic processes, contributing to its therapeutic potential.

Antiparasitic Effects

Recent studies have highlighted the compound's antiparasitic properties, particularly against Entamoeba histolytica, a protozoan responsible for human amebiasis. Research indicates that quinoxaline derivatives can induce morphological changes in trophozoites, increase reactive oxygen species (ROS) production, and inhibit thioredoxin reductase activity, which is crucial for parasite survival .

In a comparative study of various quinoxaline derivatives, this compound demonstrated significant antiamebic activity, outperforming traditional treatments such as metronidazole .

Cytotoxicity and Selectivity

The selectivity index (SI) is an important measure when evaluating the potential therapeutic window of a compound. In studies involving different quinoxaline derivatives, compounds similar to this compound showed promising SI values greater than 50, indicating a favorable balance between efficacy against parasites and reduced toxicity to host cells .

Research Findings and Case Studies

StudyFindings
Duque-Montaño et al. (2013)Identified several quinoxaline derivatives with superior antiamebic activity compared to metronidazole.
Soto-Sánchez et al. (2020)Demonstrated that quinoxalines induce chromatin remodeling and affect cytoskeletal dynamics in E. histolytica.
PMC9271875 (2022)Analyzed proteomic changes in E. histolytica treated with quinoxaline derivatives; found significant deregulation of proteins related to virulence and metabolism.

Properties

IUPAC Name

ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-3-5-6-9-12-23-17(20)15(19(24)25-4-2)16-18(23)22-14-11-8-7-10-13(14)21-16/h7-8,10-11H,3-6,9,12,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLXDDRXGCVXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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